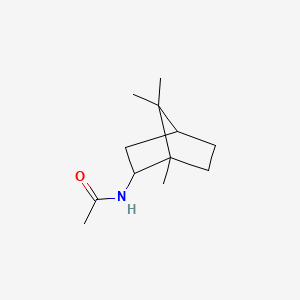
(+-)-endo-N-(2-Bornyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-endo-N-(2-Bornyl)acetamide is an organic compound with the molecular formula C12H21NO. It is a derivative of borneol, a bicyclic organic compound and a terpene derivative. This compound is known for its unique structure, which includes a bornyl group attached to an acetamide moiety. It has applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(2-Bornyl)acetamide typically involves the reaction of borneol with acetic anhydride in the presence of a catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Reaction Time: Several hours to ensure complete conversion
The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product.
Industrial Production Methods
Industrial production of (±)-endo-N-(2-Bornyl)acetamide follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Borneol and acetic anhydride
Catalysts: Industrial-grade acid catalysts
Equipment: Large-scale reactors with temperature control and stirring mechanisms
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-endo-N-(2-Bornyl)acetamide undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of bornyl acetate or camphor derivatives
Reduction: Formation of borneol or isoborneol
Substitution: Formation of various substituted bornyl derivatives
Wissenschaftliche Forschungsanwendungen
(±)-endo-N-(2-Bornyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-cancer properties.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (±)-endo-N-(2-Bornyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Molecular Targets: Enzymes, receptors, and other proteins involved in various biological processes
Pathways: Modulation of signaling pathways, such as those involved in inflammation, pain, and cell proliferation
Vergleich Mit ähnlichen Verbindungen
(±)-endo-N-(2-Bornyl)acetamide can be compared with other similar compounds, such as:
Borneol: A precursor to (±)-endo-N-(2-Bornyl)acetamide with similar structural features but different functional groups.
Isoborneol: A stereoisomer of borneol with different spatial arrangement of atoms.
Bornyl Acetate: An ester derivative of borneol with applications in fragrances and flavors.
Uniqueness
The uniqueness of (±)-endo-N-(2-Bornyl)acetamide lies in its specific structure and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
91690-03-8 |
|---|---|
Molekularformel |
C12H21NO |
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide |
InChI |
InChI=1S/C12H21NO/c1-8(14)13-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
PNZAEYAVGJMPAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1CC2CCC1(C2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11974633.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11974636.png)


![1-(4-chlorobenzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B11974659.png)
![2-ethoxy-6-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11974667.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974668.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974669.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974683.png)
![2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methoxyphenyl)acetamide](/img/structure/B11974688.png)
![4-{[4-hydroxy-2-oxo-6-phenyl-4-(trifluoromethyl)hexahydropyrimidin-5-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11974692.png)

![3-(5-bromothiophen-2-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11974707.png)

